The provided literature primarily focuses on the potential therapeutic application of 2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methylacetamide as a treatment for cerebral stroke. [] Research suggests that this compound might be beneficial when administered using a novel approach involving both injection and oral routes. [] This method emphasizes administering the first injection within 48 hours of stroke onset, potentially offering a wider treatment window. []
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1